MFCD18316192

Description

Based on analogous MDL entries (e.g., , and 10), it likely belongs to a class of heterocyclic or fluorinated organic compounds commonly used in pharmaceutical and agrochemical research. Such compounds often exhibit unique physicochemical properties, such as high thermal stability, selective solubility, and bioactivity, which make them valuable in drug discovery and material science .

Key inferred properties (based on structural analogs):

- Molecular weight: ~180–220 g/mol (common range for small-molecule drug candidates).

- Functional groups: May include halogen atoms (e.g., chlorine, fluorine) or aromatic heterocycles (e.g., pyridine, triazine).

- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in compounds like 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) .

Properties

IUPAC Name |

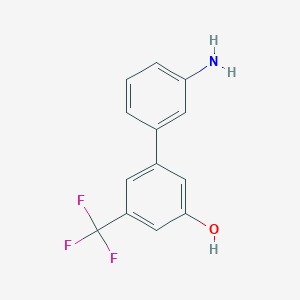

3-(3-aminophenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,18H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKPCRWYZOTLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686503 | |

| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-59-7 | |

| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316192” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the efficiency and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving advanced techniques such as distillation, crystallization, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD18316192” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

“MFCD18316192” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: “this compound” is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which “MFCD18316192” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316192 with structurally and functionally analogous compounds, drawing from data in , and 10:

Structural and Functional Differences

Halogenation vs. Fluorination :

- This compound and CAS 918538-05-3 rely on chlorine atoms for electronic modulation, enhancing binding to enzymatic targets like CYP450 .

- In contrast, CAS 1533-03-5 uses a trifluoromethyl group (-CF₃) to improve metabolic stability and lipophilicity, critical for CNS drug candidates .

Synthetic Accessibility: CAS 1533-03-5 achieves a high synthetic accessibility score (0.98) due to straightforward condensation reactions in methanol . this compound analogs (e.g., CAS 918538-05-3) require specialized reagents like N-ethyl-N,N-diisopropylamine and DMF, increasing complexity .

Safety Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.